molecular formula C22H15FN4O2 B2709007 4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902890-87-3

4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2709007
CAS No.: 902890-87-3
M. Wt: 386.386
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with additional functional groups such as a fluorobenzyl and a hydroxyphenyl group

Preparation Methods

The synthesis of 4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the quinazoline moiety: This step often involves the use of condensation reactions with suitable reagents.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and optimized reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other groups using appropriate reagents.

    Condensation: This compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides and phenols for substitution reactions .

Scientific Research Applications

4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(4-hydroxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O2/c23-16-9-5-14(6-10-16)13-26-21(29)18-3-1-2-4-19(18)27-20(24-25-22(26)27)15-7-11-17(28)12-8-15/h1-12,28H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKRJIAVLQCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)C4=CC=C(C=C4)O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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